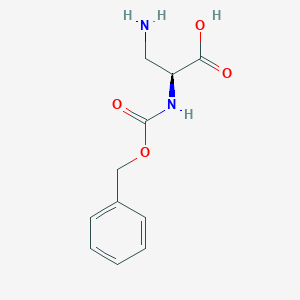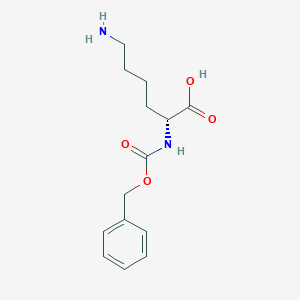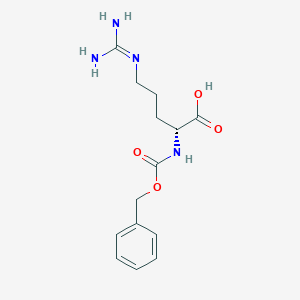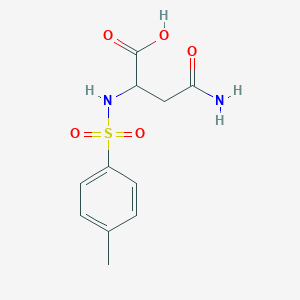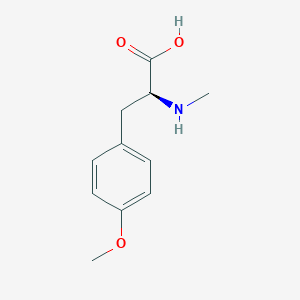
N,O-Dimethyltyrosine
描述
N,O-Dimethyltyrosine is a chemical compound with the molecular formula C11H15NO3 . It has a molecular weight of 209.24 g/mol.
Molecular Structure Analysis
The molecular structure of N,O-Dimethyltyrosine involves a non-planar geometry, affecting the way the molecules pack . The aryl-thiocarbamate C-O bonds are twisted such that the planar aryl and carbamate moieties are orthogonal .Relevant Papers There are several papers that discuss compounds similar to N,O-Dimethyltyrosine. For example, one paper discusses the solid-state assembly of pharmaceutically-relevant N,N-dimethyl-O-thiocarbamates . Another paper discusses the future directions in regulatory affairs, which could potentially impact the development and use of compounds like N,O-Dimethyltyrosine .
科学研究应用
Opioid Peptidomimetics
- Scientific Field : Medicinal Chemistry, Pharmacology
- Application Summary : N,O-Dimethyltyrosine is used in the creation of opioid peptidomimetics, which are being explored as potential therapeutics for a variety of indications . These multifunctional opioid ligands, which act simultaneously at more than one type of opioid receptor, show promise for use in the treatment of addiction, pain, and other conditions .
- Methods of Application : The creation of these ligands involves the addition of a 7-benzyl pendant on the tetrahydroisoquinoline ring of the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold .
- Results or Outcomes : Some analogues maintain a kappa opioid receptor (KOR) agonist/mu opioid receptor (MOR) partial agonist profile, which is being explored in the development of a treatment for cocaine addiction. Others display a MOR agonist/delta opioid receptor (DOR) antagonist profile, which has potential to be used in the creation of a less addictive pain medication .
Inhibition of Protein Synthesis
- Scientific Field : Molecular Medicine
- Application Summary : N,O-Dimethyltyrosine is used in the synthesis of didemnins, which are potent and specific inhibitors of protein synthesis in vitro .
- Methods of Application : The synthesis of didemnins involves the replacement of the N,O-dimethyltyrosine by a N-methylphenylalanine or N-methylleucine residue .
- Results or Outcomes : The rank order for inhibition of protein synthesis in vitro is retained in MCF-7 cells, albeit at much higher potency .
Structure-Activity Relationships of Opioid Peptidomimetics
- Scientific Field : Medicinal Chemistry, Pharmacology
- Application Summary : N,O-Dimethyltyrosine is used in the study of structure-activity relationships of opioid peptidomimetics . This research is crucial for understanding how changes in the structure of these compounds can affect their activity, and thus their therapeutic potential .
- Methods of Application : This research involves the synthesis and in vitro evaluation of novel opioid ligands with a variety of multifunctional profiles .
- Results or Outcomes : The study has led to the development of ligands with different profiles, such as KOR agonist/MOR partial agonist and MOR agonist/DOR antagonist, which have potential applications in the treatment of conditions like cocaine addiction and pain .
N-Dealkylation of Amines
- Scientific Field : Organic Chemistry, Biochemistry
- Application Summary : N,O-Dimethyltyrosine is used in the N-dealkylation of amines, an important chemical transformation that provides routes for the synthesis of a wide range of pharmaceuticals, agrochemicals, bulk and fine chemicals . N-dealkylation of amines is also an important in vivo metabolic pathway in the metabolism of xenobiotics .
- Methods of Application : The study discusses different approaches for the N-dealkylation of amines including chemical, catalytic, electrochemical, photochemical and enzymatic methods .
- Results or Outcomes : The research provides valuable insights into the N-dealkylation process, which is crucial for the development of new drugs and the understanding of drug metabolism .
Structure-Activity Relationships of Opioid Peptidomimetics
- Scientific Field : Medicinal Chemistry, Pharmacology
- Application Summary : N,O-Dimethyltyrosine is used in the study of structure-activity relationships of opioid peptidomimetics . This research is crucial for understanding how changes in the structure of these compounds can affect their activity, and thus their therapeutic potential .
- Methods of Application : This research involves the synthesis and in vitro evaluation of novel opioid ligands with a variety of multifunctional profiles .
- Results or Outcomes : The study has led to the development of ligands with different profiles, such as KOR agonist/MOR partial agonist and MOR agonist/DOR antagonist, which have potential applications in the treatment of conditions like cocaine addiction and pain .
N-Dealkylation of Amines
- Scientific Field : Organic Chemistry, Biochemistry
- Application Summary : N,O-Dimethyltyrosine is used in the N-dealkylation of amines, an important chemical transformation that provides routes for the synthesis of a wide range of pharmaceuticals, agrochemicals, bulk and fine chemicals . N-dealkylation of amines is also an important in vivo metabolic pathway in the metabolism of xenobiotics .
- Methods of Application : The study discusses different approaches for the N-dealkylation of amines including chemical, catalytic, electrochemical, photochemical and enzymatic methods .
- Results or Outcomes : The research provides valuable insights into the N-dealkylation process, which is crucial for the development of new drugs and the understanding of drug metabolism .
属性
IUPAC Name |
(2S)-3-(4-methoxyphenyl)-2-(methylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-12-10(11(13)14)7-8-3-5-9(15-2)6-4-8/h3-6,10,12H,7H2,1-2H3,(H,13,14)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESMMBKGCOSBNL-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00426680 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,O-Dimethyltyrosine | |
CAS RN |
52939-33-0 | |
| Record name | N,O-Dimethyltyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00426680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



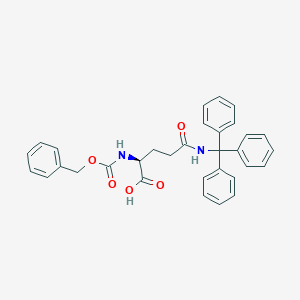
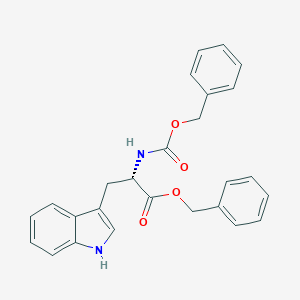

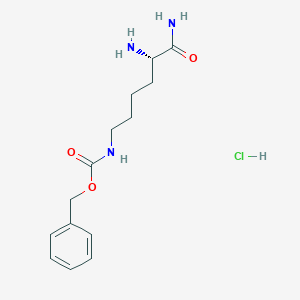
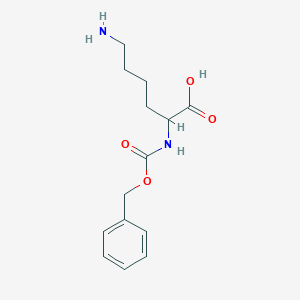
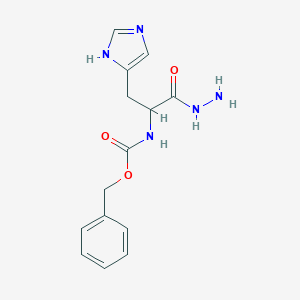
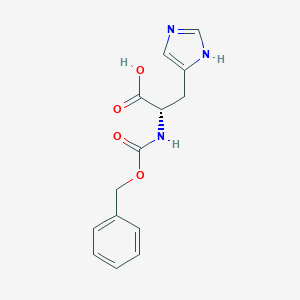

![L-Arginine, N2-[(phenylmethoxy)carbonyl]-](/img/structure/B554791.png)
